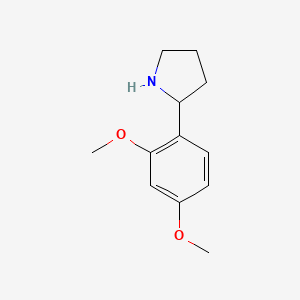

2-(2,4-Dimethoxyphenyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-9-5-6-10(12(8-9)15-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQJFYAFGGOKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CCCN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40412183 | |

| Record name | 2-(2,4-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830520 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

383127-11-5 | |

| Record name | 2-(2,4-Dimethoxyphenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dimethoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(2,4-Dimethoxyphenyl)pyrrolidine" fundamental properties

An In-Depth Technical Guide to 2-(2,4-Dimethoxyphenyl)pyrrolidine: Properties, Synthesis, and Therapeutic Potential

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic drugs.[1][2] Its prevalence in FDA-approved pharmaceuticals highlights its role as a "privileged scaffold," a molecular framework that is frequently found to bind to diverse biological targets.[3] Within this important class of compounds, this compound emerges as a molecule of significant interest for researchers in neuropharmacology and drug development. Its structure combines the versatile pyrrolidine nucleus with a dimethoxyphenyl moiety, a substitution pattern known to confer specific electronic and steric properties that can modulate biological activity.[4]

This technical guide provides a comprehensive overview of the fundamental properties of this compound. As a Senior Application Scientist, the following sections synthesize core physicochemical data, plausible synthetic methodologies, and critical insights into its biological activity, with a particular focus on its potential as a scaffold for enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising chemical entity.

Physicochemical and Structural Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. This compound is an aromatic heterocyclic amine whose properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₁₂H₁₇NO₂ | [6][7] |

| Molecular Weight | 207.27 g/mol | [6][7] |

| CAS Number | 383127-11-5 | [5] |

| Canonical SMILES | COC1=CC(OC)=CC=C1C2NCCC2 | [5] |

These fundamental properties are critical for dosage calculations, spectroscopic analysis, and computational modeling of the molecule's interactions with biological targets. The presence of the basic nitrogen atom in the pyrrolidine ring and the two methoxy groups on the phenyl ring are key determinants of its polarity, solubility, and receptor-binding capabilities.[8]

Synthesis and Structural Characterization

The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, with numerous strategies available for constructing the 2-aryl-pyrrolidine scaffold.[2][9] While a single, dedicated synthesis for this compound is not extensively detailed in the literature, established modern methodologies for analogous structures provide a reliable blueprint.

Proposed Synthetic Workflow

A robust and versatile approach involves the coupling of a suitable N-protected pyrrolidine precursor with a functionalized aromatic partner. The following diagram and protocol outline a plausible, efficient pathway based on modern organometallic coupling techniques, which are favored for their high yields and functional group tolerance.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a generalized representation based on established methods for synthesizing similar 2-aryl-pyrrolidines.

-

Activation of Pyrrolidine Precursor:

-

To a solution of N-Boc-L-prolinol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting alcohol.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-formylpyrrolidine.

-

-

Coupling Reaction (Reductive Amination):

-

Dissolve 2,4-dimethoxyaniline (1 equivalent) and the crude N-Boc-2-formylpyrrolidine (1 equivalent) in 1,2-dichloroethane.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.

-

Stir the mixture at room temperature overnight.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The resulting intermediate is the N-protected precursor. This step is an adaptation; a direct synthesis may involve different precursors.

-

-

Deprotection:

-

Dissolve the crude protected intermediate in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.

-

Stir at room temperature for 1-2 hours.

-

Concentrate the solvent in vacuo to yield the crude hydrochloride salt of the final product.

-

-

Purification:

-

The crude product can be purified via column chromatography on silica gel using a gradient of methanol in dichloromethane.

-

Alternatively, the product can be basified with aqueous NaOH, extracted with an organic solvent like ethyl acetate, and then purified by chromatography to yield the free base.

-

Structural Characterization

Confirmation of the final structure is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should reveal characteristic signals for the aromatic protons on the dimethoxyphenyl ring, two distinct singlets around 3.8-4.0 ppm for the two methoxy groups (-OCH₃), and a series of multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the protons of the pyrrolidine ring.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₂H₁₇NO₂) by showing a molecular ion peak [M+H]⁺ at approximately m/z 208.1332.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show N-H stretching for the secondary amine, C-H stretching in both the aromatic and aliphatic regions, and strong C-O stretching for the methoxy ether groups.

-

Biological Activity and Therapeutic Potential

The primary interest in this compound for drug development professionals lies in its demonstrated potential as a potent enzyme inhibitor.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

Recent research has identified that pyrrolidine-based scaffolds featuring a 2,4-dimethoxyphenyl substituent are highly effective inhibitors of acetylcholinesterase (AChE).[1][10] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibiting this enzyme increases the levels and duration of action of acetylcholine, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Caption: Mechanism of AChE inhibition, enhancing cholinergic neurotransmission.

Quantitative Efficacy

Studies on a closely related pyrrolidine-based benzenesulfonamide derivative incorporating the 2,4-dimethoxyphenyl moiety have quantified its high potency.

| Compound Class | Target Enzyme | Inhibitory Constant (Ki) | Reference Compound |

| Pyrrolidine-benzenesulfonamide with 2,4-dimethoxyphenyl substituent | Acetylcholinesterase (AChE) | 22.34 ± 4.53 nM | Tacrine |

Source: Data synthesized from reports on pyrrolidine-based AChE inhibitors.[4][10]

This nanomolar-level inhibitory constant (Ki) signifies a very high binding affinity for the acetylcholinesterase enzyme.[4] Such potency makes the this compound scaffold a highly attractive starting point for the development of new therapeutics for neurodegenerative disorders like Alzheimer's disease.

Broader Applications in Drug Discovery

The pyrrolidine scaffold is exceptionally versatile. Derivatives have been investigated for a wide array of therapeutic applications, including:

-

Antimicrobial and Antiviral Agents [10]

-

Anticancer and Antimetastatic Agents by targeting receptors like CXCR4[1]

-

Anti-inflammatory and Antioxidant Compounds [1]

This broad bioactivity suggests that the this compound core could be further functionalized to explore other therapeutic areas beyond neurodegeneration.

Conclusion and Future Outlook

This compound stands out as a chemical scaffold with significant, validated potential. Its fundamental physicochemical properties are well-defined, and its synthesis is achievable through established, modern organic chemistry techniques. The most compelling aspect of this molecule is the potent acetylcholinesterase inhibition demonstrated by its derivatives, positioning it as a valuable lead structure in the rational design of next-generation treatments for Alzheimer's disease.

Future research should focus on the stereoselective synthesis of its enantiomers to determine if the biological activity is stereospecific, a common feature in pharmacologically active compounds. Further derivatization of the pyrrolidine nitrogen and the aromatic ring could lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles, expanding its utility across various therapeutic domains.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. This compound | 383127-11-5 | Benchchem [benchchem.com]

- 5. This compound 95% | CAS: 383127-11-5 | AChemBlock [achemblock.com]

- 6. This compound | C12H17NO2 | CID 5236071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

An In-depth Technical Guide to 2-(2,4-Dimethoxyphenyl)pyrrolidine: Synthesis, Characterization, and Significance as a Cholinesterase Inhibitor

This guide provides a comprehensive technical overview of 2-(2,4-Dimethoxyphenyl)pyrrolidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, a detailed, field-tested synthesis protocol, and a thorough analysis of its characterization through modern spectroscopic techniques. Furthermore, this guide will illuminate the scientific rationale behind its investigation as a potent acetylcholinesterase (AChE) inhibitor, a crucial target in the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.

Introduction: The Pyrrolidine Scaffold and the Promise of this compound

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its three-dimensional structure and the presence of a basic nitrogen atom allow for precise spatial orientation of substituents, facilitating interactions with biological targets. The incorporation of an aryl group at the 2-position, as seen in this compound, further enhances its potential for specific receptor binding.

Recent research has highlighted a derivative of this compound as a potent inhibitor of acetylcholinesterase (AChE).[2][3][4][5][6] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2] Specifically, a benzenesulfonamide derivative of this compound has demonstrated remarkable AChE inhibition with a Ki value of 22.34 ± 4.53 nM.[3][4] This positions the this compound core as a valuable pharmacophore for the design of novel neurotherapeutics.

This guide will provide the foundational chemical knowledge required for researchers and drug development professionals to synthesize, characterize, and further investigate this promising compound.

Chemical Structure and Core Properties

This compound is an organic compound featuring a saturated five-membered nitrogen-containing pyrrolidine ring attached to a 2,4-dimethoxyphenyl group at the 2-position.

Molecular Formula: C₁₂H₁₇NO₂

Molecular Weight: 207.27 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of the this compound core is a key step in the preparation of its biologically active derivatives. The following protocol is based on the synthesis of a closely related benzenesulfonamide derivative, which involves the initial formation of the substituted pyrrolidine ring.[3][4] The causality behind this experimental choice lies in its efficiency and the ability to generate the desired stereochemistry.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of a this compound derivative.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dimethoxybenzaldehyde (1.0 mmol), sarcosine (1.0 mmol), and 4-nitrobenzenesulfonamide (1.0 mmol).

-

Solvent Addition: Add 20 mL of toluene to the flask. The choice of toluene as a solvent is due to its suitable boiling point for reflux and its ability to facilitate the reaction through a Dean-Stark apparatus to remove water, driving the equilibrium towards product formation.

-

Reaction: Heat the mixture to reflux and maintain for the time necessary for the reaction to complete, as monitored by Thin Layer Chromatography (TLC). The [3+2] cycloaddition reaction between the in-situ generated azomethine ylide from sarcosine and the aldehyde, with the dienophile, is a highly efficient method for constructing the pyrrolidine ring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: Further purify the crude product by recrystallization from ethanol to yield the pure 2-(2,4-dimethoxyphenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidine.

Note: This protocol describes the synthesis of a derivative. The removal of the 4-nitrobenzenesulfonyl protecting group would be required to obtain the parent this compound.

Comprehensive Characterization

The structural elucidation of this compound and its derivatives is achieved through a combination of spectroscopic methods. Each technique provides unique and complementary information, ensuring the unequivocal identification of the compound. The following data is based on the characterization of the benzenesulfonamide derivative as reported in the literature.[3][4]

Spectroscopic Data Summary

| Technique | Observed Data |

| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz. |

| ¹³C NMR | Chemical shifts (δ) in ppm. |

| FTIR | Characteristic absorption bands (ν) in cm⁻¹. |

| HRMS | High-resolution mass spectrometry data (m/z). |

Detailed Spectroscopic Analysis

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments.

-

Aromatic Protons: The protons on the 2,4-dimethoxyphenyl ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring will be found in the aliphatic region (typically δ 1.5-4.0 ppm). Their diastereotopic nature often results in complex splitting patterns.

-

Methoxyl Protons: The two methoxy groups will each give rise to a sharp singlet, typically around δ 3.8 ppm.

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of different carbon atoms in the molecule.

-

Aromatic Carbons: The carbons of the phenyl ring will resonate in the downfield region (typically δ 110-160 ppm). The carbons attached to the oxygen atoms of the methoxy groups will be the most downfield.

-

Pyrrolidine Carbons: The sp³ hybridized carbons of the pyrrolidine ring will appear in the upfield region (typically δ 25-70 ppm).

-

Methoxyl Carbons: The carbon atoms of the methoxy groups will produce signals around δ 55 ppm.

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A characteristic absorption band for the secondary amine in the pyrrolidine ring is expected in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 2850-3100 cm⁻¹.

-

C-O Stretch: The aryl ether C-O stretching vibrations of the methoxy groups will appear in the region of 1200-1275 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration of the pyrrolidine ring is typically found in the 1020-1250 cm⁻¹ region.

4.2.4. High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also provide valuable structural information. For the benzenesulfonamide derivative, the molecular ion peak would be observed, and fragmentation would likely involve the loss of the sulfonyl group and cleavage of the pyrrolidine ring.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the synthesis and characterization of this compound, a molecule of significant interest due to the potent acetylcholinesterase inhibitory activity of its derivatives. The provided synthesis protocol offers a reliable method for its preparation, and the comprehensive characterization data serves as a benchmark for its identification.

The promising biological activity of this scaffold warrants further investigation. Future research could focus on:

-

Lead Optimization: Synthesizing a library of derivatives with modifications to the dimethoxyphenyl and pyrrolidine rings to improve potency and selectivity for AChE.

-

In Vivo Studies: Evaluating the efficacy and pharmacokinetic properties of the most promising compounds in animal models of neurodegenerative diseases.

-

Mechanism of Action Studies: Elucidating the precise binding mode of these inhibitors with AChE through techniques such as X-ray crystallography.

The information presented herein provides a solid foundation for researchers to build upon in the quest for novel and effective treatments for Alzheimer's disease and other neurological disorders.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents [rua.ua.es]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 6. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents | Dokumentuak - Universidad de Alicante [observatorio-cientifico.ua.es]

"2-(2,4-Dimethoxyphenyl)pyrrolidine" IUPAC name and synonyms

An In-Depth Technical Guide to 2-(2,4-Dimethoxyphenyl)pyrrolidine: A Privileged Scaffold in Modern Drug Discovery

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone of medicinal chemistry.[1][2] Its non-planar, saturated structure provides a three-dimensional scaffold that allows for precise spatial arrangement of functional groups, a critical feature for effective interaction with biological targets.[2][3] This inherent stereochemical complexity makes the pyrrolidine moiety a "privileged scaffold," frequently found in FDA-approved drugs and natural products.[2][4]

This guide focuses on a specific, high-value derivative: This compound . This molecule merges the versatile pyrrolidine core with a dimethoxyphenyl group, a common pharmacophore known to influence receptor binding and metabolic stability. Emerging research has highlighted this compound's potential not just as a synthetic intermediate, but as the foundational structure for potent enzyme inhibitors, particularly in the pursuit of novel therapeutics for neurodegenerative diseases.[1][5] This document serves as a technical resource for researchers and drug development professionals, elucidating the compound's chemical properties, synthesis, biological significance, and practical experimental applications.

Nomenclature and Chemical Properties

Correctly identifying a compound is the first step in any scientific investigation. The nomenclature and physicochemical properties of this compound are fundamental to its use in a research setting.

IUPAC Name: The formally accepted IUPAC name for this compound is This compound .[5]

Synonyms and Identifiers: In literature and commercial catalogs, it may be referred to as:

The key physical and chemical properties derived from public chemical databases are summarized below. These parameters are essential for experimental design, influencing factors such as solubility, reaction conditions, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[7] |

| Molecular Weight | 207.27 g/mol | Santa Cruz Biotechnology[6] |

| InChI | InChI=1S/C12H17NO2/c1-14-9-5-6-10(12(8-9)15-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 | Benchchem[5] |

| Canonical SMILES | COC1=CC=C(C(=C1)OC)C2CCCN2 | PubChem[7] |

Synthesis and Characterization

The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, driven by their value in drug discovery.[8][9] While multiple specific pathways exist, a common and versatile strategy for creating 2-arylpyrrolidines involves the multi-step synthesis from readily available precursors.

A generalized workflow, adaptable for the synthesis of this compound, is outlined below. The causality behind this approach is rooted in building complexity step-wise, controlling stereochemistry where necessary, and concluding with a cyclization step to form the target pyrrolidine ring.

Caption: Generalized synthetic workflow for 2-Arylpyrrolidines.

This logical flow ensures high yields and purity by isolating key intermediates. The choice of a protecting group (like Boc) is critical; it prevents the secondary amine from engaging in unwanted side reactions during the modification of the side chain, ensuring that cyclization occurs only at the desired final stage.

Biological Significance and Therapeutic Applications

The true value of the this compound scaffold lies in its demonstrated biological activity, particularly as a precursor for potent enzyme inhibitors. Research has specifically identified derivatives of this compound as highly effective inhibitors of acetylcholinesterase (AChE).[1][5]

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems. Its primary function is to hydrolyze the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. In neurodegenerative conditions like Alzheimer's disease, there is a significant decline in acetylcholine levels. By inhibiting AChE, the concentration and duration of action of acetylcholine in the synapse are increased, which can help alleviate cognitive symptoms.

A recent study highlighted a novel pyrrolidine-based benzenesulfonamide derivative incorporating the 2,4-dimethoxyphenyl moiety as a powerful AChE inhibitor.[1][5] This finding is significant because it validates the this compound core as a promising starting point for developing new Alzheimer's disease therapeutics.

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

The inhibitory potency of this specific derivative was quantified and compared against tacrine, a standard reference compound used in cholinesterase research.

| Compound | Target Enzyme | Inhibitory Constant (Ki) | Reference Compound |

| Pyrrolidine-benzenesulfonamide with 2,4-dimethoxyphenyl substituent | Acetylcholinesterase (AChE) | 22.34 ± 4.53 nM | Tacrine |

| Data sourced from a 2023 study on novel pyrrolidine-based inhibitors.[1][5] |

The sub-micromolar Ki value indicates a very high binding affinity of the compound for the AChE active site, making this molecular scaffold highly attractive for further optimization in drug development programs.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

To assess the biological activity of this compound or its derivatives, a robust and validated protocol is necessary. The following describes a standard in vitro assay based on the Ellman method, a widely accepted colorimetric technique for measuring AChE activity.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on acetylcholinesterase activity.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity. An inhibitor will slow this rate.

Materials:

-

Electric eel acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (e.g., a derivative of this compound)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM phosphate buffer solution (pH 8.0).

-

Dissolve DTNB in the buffer to a final concentration of 10 mM.

-

Dissolve ATCI in the buffer to a final concentration of 10 mM.

-

Dissolve AChE in the buffer to achieve a stock solution that gives a linear response over 5-10 minutes.

-

Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO), followed by a final dilution in the buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Setup (in a 96-well plate):

-

Blank Wells: Add 170 µL of buffer, 10 µL of solvent, and 10 µL of DTNB.

-

Control Wells (100% Activity): Add 160 µL of buffer, 10 µL of solvent, 10 µL of DTNB, and 10 µL of AChE solution.

-

Test Wells: Add 160 µL of buffer, 10 µL of the diluted test compound, 10 µL of DTNB, and 10 µL of AChE solution.

-

-

Incubation:

-

Mix the contents of the wells gently.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the ATCI solution to all wells (except the blank).

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 412 nm every 60 seconds for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_test / V_control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

This self-validating protocol includes controls for background absorbance (blank) and uninhibited enzyme activity (control), ensuring that the observed effects are directly attributable to the test compound.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed scaffold with significant, demonstrated potential in the field of medicinal chemistry. Its IUPAC name, this compound, identifies a structure that combines the favorable 3D geometry of the pyrrolidine ring with the electronic properties of a dimethoxy-substituted aryl group. Research has successfully leveraged this unique combination to create potent inhibitors of acetylcholinesterase, a key target in the development of therapies for Alzheimer's disease.[1][5] The sub-micromolar efficacy of its derivatives validates this scaffold as a high-priority starting point for further structure-activity relationship (SAR) studies. Future research should focus on stereoselective synthesis to isolate individual enantiomers and further functionalization of the pyrrolidine ring and benzenesulfonamide moiety to optimize potency, selectivity, and pharmacokinetic properties. As the demand for novel neurotherapeutics grows, scaffolds like this compound will be instrumental in driving the next generation of drug discovery.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2,6-Dimethoxyphenyl)pyrrolidine | 383127-42-2 | Benchchem [benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. This compound | 383127-11-5 | Benchchem [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C12H17NO2 | CID 5236071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

An In-depth Technical Guide to 2-(2,4-Dimethoxyphenyl)pyrrolidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-(2,4-dimethoxyphenyl)pyrrolidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, characterization, and its emerging role as a valuable scaffold in the design of novel therapeutic agents.

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that is well-suited for interaction with biological targets. When substituted with an aryl group at the 2-position, the resulting 2-arylpyrrolidine scaffold combines the conformational flexibility of the pyrrolidine ring with the electronic and steric properties of the aromatic substituent, making it a privileged structure in drug discovery.[4]

This compound, in particular, has garnered attention due to the presence of the dimethoxyphenyl group, which can engage in various non-covalent interactions with protein targets and influence the molecule's overall pharmacokinetic profile. This guide will explore the specific attributes of this compound that make it a promising building block for the development of new drugs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | --INVALID-LINK--[5] |

| Molecular Weight | 207.27 g/mol | --INVALID-LINK--[6] |

| IUPAC Name | This compound | --INVALID-LINK--[7] |

| CAS Number | 383127-11-5 | --INVALID-LINK--[7] |

| Solubility | 28.8 µg/mL (at pH 7.4) | --INVALID-LINK--[5] |

| Predicted Boiling Point | ~303-315 °C | Based on similar structures[8] |

| Predicted pKa | ~9.71 | Based on similar structures[8] |

Synthesis of this compound

The synthesis of 2-arylpyrrolidines can be achieved through various synthetic strategies. Below, we outline a plausible and efficient method based on modern catalytic cross-coupling reactions, a cornerstone of contemporary organic synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the disconnection of the C-C bond between the pyrrolidine ring and the dimethoxyphenyl group. This leads to a protected pyrrolidine synthon and an aryl halide, which can be coupled using a palladium-catalyzed reaction.

References

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H17NO2 | CID 5236071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound 95% | CAS: 383127-11-5 | AChemBlock [achemblock.com]

- 8. 383127-42-2 CAS MSDS (2-(2,6-dimethoxyphenyl)pyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-(2,4-Dimethoxyphenyl)pyrrolidine from 2,4-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 2-(2,4-dimethoxyphenyl)pyrrolidine, a valuable building block for drug discovery, starting from the readily available precursor, 2,4-dimethoxybenzaldehyde. This document delves into the strategic selection of reactions, the underlying chemical principles, and detailed experimental protocols. The synthesis is presented as a multi-step process, commencing with a Henry reaction, followed by dehydration, and culminating in a reductive cyclization. Each step is elucidated with a focus on causality, ensuring a thorough understanding of the experimental choices for researchers aiming to replicate or adapt this synthesis.

Introduction and Strategic Overview

The synthesis of substituted pyrrolidines is a cornerstone of modern synthetic organic chemistry, driven by their prevalence in a wide array of bioactive molecules. The target molecule, this compound, features a key substitution pattern that is of significant interest in the development of novel therapeutics, including enzyme inhibitors. The strategic approach detailed herein leverages a classical yet highly effective sequence of reactions to construct the pyrrolidine ring from an acyclic precursor.

The overall synthetic strategy is a three-step process:

-

Henry (Nitroaldol) Reaction: This reaction forms the crucial carbon-carbon bond between 2,4-dimethoxybenzaldehyde and nitromethane, establishing the carbon skeleton of the target molecule.

-

Dehydration: The resulting β-nitro alcohol is then dehydrated to yield the corresponding nitroalkene, a versatile intermediate.

-

Reductive Cyclization: The final and key transformation involves the reduction of the nitroalkene and subsequent intramolecular cyclization to furnish the desired this compound.

This synthetic design is advantageous due to the use of readily available starting materials, well-established and high-yielding reactions, and the ability to potentially modify the reaction conditions to generate analogues.

Synthetic Pathway and Mechanistic Insights

The following diagram illustrates the overall synthetic workflow from 2,4-dimethoxybenzaldehyde to this compound.

Caption: Overall synthetic workflow for this compound.

Step 1: Henry (Nitroaldol) Reaction

The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[2] In this synthesis, the α-proton of nitromethane is deprotonated by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol, 1-(2,4-dimethoxyphenyl)-2-nitroethanol.

The choice of base is critical to the success of the Henry reaction. While strong bases can be used, milder bases are often preferred to minimize side reactions.

Caption: Mechanism of the Henry Reaction.

Step 2: Dehydration of the β-Nitro Alcohol

The dehydration of the β-nitro alcohol intermediate, 1-(2,4-dimethoxyphenyl)-2-nitroethanol, to form 1-(2,4-dimethoxyphenyl)-2-nitroethene is a crucial step to set up the subsequent cyclization. This elimination reaction is typically acid- or base-catalyzed. A common method involves the use of a dehydrating agent such as acetic anhydride, which can also serve as the solvent. The electron-withdrawing nature of the nitro group facilitates this elimination.

Step 3: Reductive Cyclization to the Pyrrolidine Ring

The final step is the reductive cyclization of the γ-nitroalkene to the target pyrrolidine. This transformation is a powerful method for the synthesis of substituted pyrrolidines.[3] The reaction proceeds via the reduction of both the carbon-carbon double bond and the nitro group. Catalytic hydrogenation is a highly effective method for this transformation.[4] A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice.

The mechanism is believed to involve the initial reduction of the nitroalkene to the corresponding nitroalkane, followed by the reduction of the nitro group to an amine. The resulting γ-amino carbonyl or a related intermediate then undergoes spontaneous intramolecular cyclization to form the stable five-membered pyrrolidine ring.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific laboratory conditions and scales.

Materials and Instrumentation

| Reagent/Instrument | Specifications |

| 2,4-Dimethoxybenzaldehyde | >98% purity |

| Nitromethane | >96% purity |

| Sodium Hydroxide | Reagent grade |

| Acetic Anhydride | Reagent grade |

| Palladium on Carbon (Pd/C) | 10 wt. % loading |

| Hydrogen Gas | High purity |

| Solvents (Ethanol, Ethyl Acetate) | Reagent grade |

| Rotary Evaporator | Standard laboratory equipment |

| Magnetic Stirrer with Hotplate | Standard laboratory equipment |

| Hydrogenation Apparatus | Parr shaker or similar |

| NMR Spectrometer | For structural characterization |

| Mass Spectrometer | For molecular weight determination |

Step-by-Step Methodologies

Step 1: Synthesis of 1-(2,4-Dimethoxyphenyl)-2-nitroethanol

-

To a solution of 2,4-dimethoxybenzaldehyde (1 equivalent) in ethanol, add nitromethane (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (1.1 equivalents) in water, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid to pH 5-6.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(2,4-Dimethoxyphenyl)-2-nitroethene

-

Dissolve the 1-(2,4-dimethoxyphenyl)-2-nitroethanol (1 equivalent) in acetic anhydride (5 equivalents).

-

Add a catalytic amount of sodium acetate.

-

Heat the reaction mixture at 100 °C for 2 hours.

-

Cool the mixture to room temperature and pour it into ice water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of this compound

-

Dissolve 1-(2,4-dimethoxyphenyl)-2-nitroethene (1 equivalent) in ethanol.

-

Add 10% Pd/C catalyst (5-10 mol %).

-

Place the reaction mixture in a hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (50 psi).

-

Stir the reaction at room temperature for 12-24 hours, monitoring the uptake of hydrogen.

-

After the reaction is complete, carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| 2,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | White to off-white solid[5] |

| 1-(2,4-Dimethoxyphenyl)-2-nitroethanol | C₁₀H₁₃NO₄ | 211.21 | Pale yellow oil or solid |

| 1-(2,4-Dimethoxyphenyl)-2-nitroethene | C₁₀H₁₁NO₄ | 209.20 | Yellow solid |

| This compound | C₁₂H₁₇NO₂ | 207.27 | Colorless to pale yellow oil |

Conclusion

This technical guide outlines a reliable and well-precedented synthetic route for the preparation of this compound from 2,4-dimethoxybenzaldehyde. The described three-step sequence, involving a Henry reaction, dehydration, and reductive cyclization, provides a practical approach for researchers in the field of medicinal chemistry and drug development. The detailed protocols and mechanistic discussions are intended to serve as a valuable resource for the synthesis of this important pyrrolidine derivative and its analogues. The principles and techniques described herein are broadly applicable to the synthesis of other 2-arylpyrrolidines, highlighting the versatility of this synthetic strategy.

References

- 1. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. This compound | 383127-11-5 | Benchchem [benchchem.com]

- 4. Ruthenium-Catalyzed Selective Hydrogenation of bis-Arylidene Tetramic Acids. Application to the Synthesis of Novel Structurally Diverse Pyrrolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]

Principal Synthetic Strategy: Intramolecular Reductive Amination

An In-Depth Technical Guide to the Formation of 2-(2,4-Dimethoxyphenyl)pyrrolidine

This guide provides a detailed exploration of the synthetic pathways and underlying mechanisms for the formation of this compound. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] The 2-aryl substitution pattern, in particular, is a key structural motif in various bioactive molecules.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the chemical principles governing the synthesis of this specific and valuable compound.

The most direct and widely employed strategy for the synthesis of 2-arylpyrrolidines, including the target compound, is through the intramolecular reductive amination of a γ-aminoketone.[3][4][5] This pathway is favored for its efficiency, often allowing for a one-pot procedure where the intermediate cyclic imine is generated and reduced in situ. The overall transformation relies on the sequential formation of a C-N bond followed by a C=N bond, which is then reduced to furnish the saturated heterocyclic ring.

Mechanistic Deep Dive

The formation of this compound via this route can be dissected into four critical stages, starting from a readily available precursor, 1-(2,4-dimethoxyphenyl)-4-aminobutan-1-one.

Stage I: Imine-Enamine Tautomerism and Hemiaminal Formation The process begins with the γ-aminoketone. The amine, being a potent nucleophile, intramolecularly attacks the electrophilic carbonyl carbon. This equilibrium-driven step is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. This attack forms a five-membered cyclic hemiaminal intermediate.

Stage II: Dehydration to Cyclic Iminium Ion The hemiaminal intermediate is unstable and readily eliminates a molecule of water under weakly acidic conditions.[5] The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O). The subsequent loss of water generates a resonance-stabilized cyclic iminium ion, which is the key electrophilic species for the final reduction step.

Stage III: Reduction of the Iminium Ion The final step is the reduction of the C=N double bond of the iminium ion. This is accomplished using a suitable reducing agent. The choice of reductant is critical for the success of a one-pot reaction.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[5] Its mild nature and steric bulk allow it to selectively reduce the iminium ion in the presence of the starting ketone, which is crucial for a one-pot process. It does not require the stringent pH control that other hydrides might.

-

Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent for this transformation. It is also selective for the iminium ion at slightly acidic pH. However, its high toxicity (release of HCN gas at low pH) necessitates careful handling.

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, transfer hydrogenation) is also a highly effective and clean method for this reduction.[4][6]

The mechanism is visualized in the following diagram:

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of 2-(2,4-Dimethoxyphenyl)pyrrolidine

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the discovery of novel bioactive molecules is often a tale of two parts: the strategic selection of a core scaffold and the nuanced influence of its substituents. The pyrrolidine ring is a quintessential example of a "privileged scaffold," a molecular framework that is a cornerstone in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its five-membered saturated structure offers a three-dimensional geometry that allows for precise spatial orientation of substituents, enhancing interactions with biological targets.[2][3][4]

When this versatile pyrrolidine core is functionalized with a 2,4-dimethoxyphenyl group, a new chemical entity, 2-(2,4-Dimethoxyphenyl)pyrrolidine , emerges. This substitution is not trivial. The dimethoxy- and trimethoxyphenyl moieties are found in numerous psychoactive phenylalkylamines and other bioactive molecules, where their conformation and electronic properties significantly influence receptor binding and metabolic pathways.[5] This guide provides a comprehensive technical overview of the known and potential biological activities of this specific compound, grounded in existing research on structurally related molecules. We will delve into its potential as a potent enzyme inhibitor, explore plausible new therapeutic applications, and provide detailed experimental frameworks for its investigation.

The Molecular Architecture: Synthesis and Characterization

The synthesis of 2-substituted pyrrolidines can be achieved through various established routes. A common strategy involves the intramolecular cyclization of functionalized precursors, often starting from readily available amino acids like proline or through multi-step sequences from simple starting materials.[6][7][8] A conceptual pathway to this compound could involve the reaction of a suitable carbonyl compound with 3-chloropropylamine or a related precursor, followed by cyclization.

Caption: Conceptual synthetic workflow for this compound.

Primary Investigated Activity: Cholinesterase Inhibition

The most compelling evidence for the biological activity of the this compound scaffold comes from research into enzyme inhibition, specifically targeting acetylcholinesterase (AChE).

Mechanism and Therapeutic Relevance

Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems. It catalyzes the breakdown of the neurotransmitter acetylcholine, terminating its signal at the synapse. Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is the cornerstone of current therapies for Alzheimer's disease, as enhancing cholinergic neurotransmission can offer symptomatic relief for cognitive decline.

Recent studies have explored novel pyrrolidine-based benzenesulfonamide derivatives for their potential as dual inhibitors of carbonic anhydrases and acetylcholinesterase.[9] Within a synthesized library of compounds, a derivative featuring the 2,4-dimethoxyphenyl substituent attached to the pyrrolidine ring emerged as a highly potent and promising AChE inhibitor.[5][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 383127-11-5 | Benchchem [benchchem.com]

- 6. diva-portal.org [diva-portal.org]

- 7. mdpi.com [mdpi.com]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,4-Dimethoxyphenyl)pyrrolidine Derivatives and Analogues: Synthesis, Bioactivity, and Therapeutic Potential

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide delves into the specific class of 2-(2,4-Dimethoxyphenyl)pyrrolidine derivatives and their analogues, with a particular focus on their synthesis, structure-activity relationships (SAR), and pharmacological applications. Notably, this chemical motif has emerged as a promising framework for the development of potent acetylcholinesterase (AChE) inhibitors, offering a potential therapeutic avenue for neurodegenerative diseases such as Alzheimer's disease.[2][3] We will explore the stereoselective synthesis of these compounds, detail their biological evaluation, and provide insights into the key structural features governing their activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold

The 2-arylpyrrolidine moiety is a privileged structure in drug discovery, present in a multitude of natural products and synthetic pharmaceuticals.[1] The pyrrolidine ring, a five-membered saturated heterocycle, provides a three-dimensional scaffold that can be readily functionalized to interact with biological targets. The introduction of an aryl group at the 2-position significantly influences the molecule's steric and electronic properties, often leading to specific and potent biological activities.

The 2,4-dimethoxyphenyl substitution pattern, in particular, has garnered interest due to its presence in various bioactive compounds. The methoxy groups can act as hydrogen bond acceptors and influence the overall lipophilicity and metabolic stability of the molecule. This guide will focus on the unique attributes that the this compound core imparts to its derivatives.

Stereoselective Synthesis of this compound and its Derivatives

The chirality of the 2-substituted pyrrolidine ring is often crucial for its biological activity. Therefore, stereoselective synthetic methods are paramount in accessing enantiomerically pure compounds. Several strategies have been developed for the asymmetric synthesis of 2-arylpyrrolidines.

General Approaches to Asymmetric Synthesis

One common and effective method involves the diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines.[4] This approach allows for the efficient preparation of both enantiomers of 2-arylpyrrolidines in high yields and with excellent stereocontrol. Another powerful technique is the enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines.[2]

The general workflow for these syntheses can be visualized as follows:

Caption: General workflow for asymmetric synthesis of 2-arylpyrrolidines.

Synthesis of Pyrrolidine-Based Benzenesulfonamide Derivatives

A notable application of the this compound core is in the development of acetylcholinesterase inhibitors. The synthesis of these derivatives typically involves the coupling of the pyrrolidine core with a substituted benzenesulfonyl chloride.[2][3]

Experimental Protocol: Synthesis of this compound Benzenesulfonamide Derivatives[2][3]

Step 1: Synthesis of the Pyrrolidine Core (Illustrative)

Step 2: Sulfonamide Coupling

-

Dissolution: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a suitable base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution and stir at room temperature.

-

Sulfonyl Chloride Addition: Slowly add the desired substituted benzenesulfonyl chloride (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Pharmacological Applications: Acetylcholinesterase Inhibition

The primary and most well-documented pharmacological application of this compound derivatives is the inhibition of acetylcholinesterase (AChE).[2][3] AChE is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.

A series of novel pyrrolidine-based benzenesulfonamide derivatives were designed and synthesized as potential inhibitors of both carbonic anhydrases and acetylcholinesterase.[2][3]

Potency and Selectivity

Within this series, the compound bearing a 2,4-dimethoxyphenyl substituent (referred to as compound 6a in the source literature) emerged as a particularly potent AChE inhibitor.[2][3]

| Compound | Substituent on Pyrrolidine | Target Enzyme | Ki (nM) |

| 6a | 2,4-Dimethoxyphenyl | AChE | 22.34 ± 4.53 |

| 6b | 4-Methoxyphenyl | AChE | 27.21 ± 3.96 |

| Tacrine (Reference) | - | AChE | - |

Table 1: Inhibitory activity (Ki) of 2-arylpyrrolidine benzenesulfonamide derivatives against acetylcholinesterase (AChE). Data sourced from Poyraz et al. (2023).[2][3]

Structure-Activity Relationship (SAR) Analysis

The SAR of these this compound derivatives reveals key insights into the structural requirements for potent AChE inhibition.

Caption: Key structural elements influencing AChE inhibition.

-

The 2,4-Dimethoxyphenyl Group: The presence and positioning of the methoxy groups on the phenyl ring are critical for high-affinity binding to the AChE active site. The 2,4-disubstitution pattern appears to be favorable for potent inhibition.[2][3]

-

The Benzenesulfonamide Moiety: This functional group plays a crucial role in interacting with key residues within the catalytic gorge of AChE.

-

Stereochemistry: Although not explicitly detailed for the 2,4-dimethoxyphenyl derivative in the primary source, the stereochemistry at the C2 position of the pyrrolidine ring is generally a critical determinant of activity in 2-arylpyrrolidines. The (S)-enantiomer is often the more active eutomer.

Experimental Protocols for Biological Evaluation

The in vitro evaluation of AChE inhibitory activity is a critical step in the characterization of these compounds. The most widely used method is the Ellman's assay.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)[4]

Principle:

This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

Materials and Reagents:

-

Purified Acetylcholinesterase (e.g., from electric eel or recombinant human)

-

Phosphate Buffer (100 mM, pH 8.0)

-

Acetylthiocholine Iodide (ATCh) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Chromogen

-

Test Compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Positive Control (a known AChE inhibitor, e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the buffer, substrate, and DTNB.

-

Assay Plate Setup:

-

Add 25 µL of phosphate buffer to each well.

-

Add 5 µL of the test compound solution at various concentrations to the sample wells.

-

Add 5 µL of the solvent (e.g., DMSO) to the control wells.

-

Add 5 µL of the positive control to its designated wells.

-

-

Enzyme Addition: Add 20 µL of the AChE solution to all wells except the blank.

-

Incubation: Incubate the plate at 37°C for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding 10 µL of the ATCh solution to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Vsample / Vcontrol)] x 100

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Future Directions and Challenges

The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the realm of neurodegenerative diseases. Future research should focus on:

-

Lead Optimization: Further structural modifications of the lead compounds to improve potency, selectivity, and pharmacokinetic properties (ADME-Tox).

-

Exploration of Other Biological Targets: Investigating the activity of these derivatives against other relevant targets in neurodegeneration, such as beta-secretase (BACE1) and glycogen synthase kinase 3β (GSK-3β).

-

In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of Alzheimer's disease to assess their therapeutic potential.

-

Development of More Efficient and Scalable Synthetic Routes: Optimizing the synthesis to facilitate the production of larger quantities of these compounds for further preclinical and clinical development.

A key challenge will be to develop compounds with a favorable safety profile and the ability to effectively cross the blood-brain barrier to reach their target in the central nervous system.

Conclusion

Derivatives and analogues of this compound represent a valuable class of compounds with significant potential for the development of new drugs, particularly for the treatment of Alzheimer's disease. Their demonstrated potent acetylcholinesterase inhibitory activity, coupled with the versatility of the pyrrolidine scaffold for chemical modification, makes them an exciting area for further investigation. The insights into their synthesis, structure-activity relationships, and biological evaluation provided in this guide are intended to facilitate and inspire future research and development in this promising field.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Strategic Role of 2-(2,4-Dimethoxyphenyl)pyrrolidine in Modern Drug Discovery: A Technical Guide

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs and biologically active natural products.[1] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets. Within this important class of compounds, 2-arylpyrrolidines are of particular interest, serving as key building blocks in the synthesis of therapeutic agents for a wide range of diseases.

This technical guide focuses on a specific and highly valuable derivative: 2-(2,4-Dimethoxyphenyl)pyrrolidine . The strategic placement of the 2,4-dimethoxy phenyl group on the pyrrolidine core imparts unique electronic and conformational properties, making it a pivotal intermediate in the development of potent enzyme inhibitors and other therapeutics. This document provides an in-depth exploration of its synthesis, physicochemical characteristics, and, most notably, its significant application in the design of novel therapeutics, particularly for neurodegenerative diseases.

Physicochemical and Structural Data

A comprehensive understanding of a molecule's physical and spectral properties is fundamental for its application in synthesis and drug design. Below is a summary of the key data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 383127-11-5 |

Expected Spectral Characteristics:

-

¹H NMR: Protons on the pyrrolidine ring would appear in the upfield region (approx. 1.5-4.0 ppm). The methoxy groups would present as sharp singlets around 3.8 ppm. The aromatic protons would be observed in the 6.4-7.2 ppm range, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The pyrrolidine carbons would resonate in the 25-65 ppm range. The methoxy carbons would appear around 55 ppm. The aromatic carbons would be found in the 98-160 ppm region.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of alkanes and aromatics (2850-3100 cm⁻¹), and C-O stretching of the methoxy groups (around 1030-1250 cm⁻¹).[2][3]

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 207. Key fragmentation would likely involve the loss of the dimethoxyphenyl group or cleavage of the pyrrolidine ring.[4][5]

Synthesis of the this compound Scaffold

The synthesis of 2-arylpyrrolidines is a well-explored area of organic chemistry, with numerous methodologies available. These routes are designed to be efficient and versatile, allowing for the creation of diverse libraries of compounds for drug discovery.[1][6] A common and effective strategy involves the [3+2] cycloaddition of an azomethine ylide with an appropriately substituted alkene.

While a specific, detailed protocol for the direct synthesis of this compound is not extensively published as a standalone procedure, a general and adaptable experimental protocol based on established methodologies is presented below. This protocol is representative of how a researcher would approach the synthesis of this key intermediate.

Representative Experimental Protocol: Synthesis via Reductive Condensation

This method involves the reaction of 2,5-dimethoxytetrahydrofuran with 2,4-dimethoxyaniline in the presence of an acid catalyst and a reducing agent.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

2,4-Dimethoxyaniline

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxyaniline (1.0 equivalent) in a mixture of methanol and glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Reduction: Cool the mixture in an ice bath and slowly add sodium borohydride (2.0 equivalents) in portions, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition of NaBH₄ is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Add diethyl ether to the aqueous residue and basify with a saturated sodium bicarbonate solution until the pH is ~8-9. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Core Application: A Scaffold for Potent Acetylcholinesterase Inhibitors

The primary and most well-documented application of the this compound scaffold is in the development of highly potent inhibitors of acetylcholinesterase (AChE).[7] AChE is a critical enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

In a recent study, a novel series of pyrrolidine-based benzenesulfonamide derivatives were designed and synthesized as potential inhibitors of both acetylcholinesterase and carbonic anhydrase. Within this series, the derivative incorporating the 2,4-dimethoxyphenyl substituent on the pyrrolidine ring emerged as a particularly potent and selective inhibitor of AChE.[7]

Key Findings:

-

A pyrrolidine-based benzenesulfonamide derivative featuring the 2,4-dimethoxyphenyl group exhibited a potent inhibitory constant (Ki) of 22.34 ± 4.53 nM against AChE.[7]

-

This level of potency is highly significant and positions this molecular framework as a promising lead for the development of new drugs for neurodegenerative disorders like Alzheimer's disease.

Broader Therapeutic Potential of the Pyrrolidine Scaffold

While the application in AChE inhibition is the most direct and well-characterized for the this compound moiety, the broader family of pyrrolidine derivatives has been investigated for a vast array of biological activities. This suggests that the title compound could serve as a versatile starting point for developing agents targeting other diseases.

-

Anticancer Activity: Numerous pyrrolidine derivatives, including those with spirooxindole and thiazole moieties, have demonstrated significant anti-proliferative activities against various cancer cell lines.[8][9][10]

-

Antibacterial Agents: The pyrrolidine scaffold is a key component in the design of novel antibacterial agents that are effective against both Gram-positive and Gram-negative bacteria.[11][12]

-

Central Nervous System (CNS) Disorders: Beyond Alzheimer's disease, pyrrolidine-containing compounds are actively being investigated for the treatment of a range of CNS disorders, including epilepsy, anxiety, and depression.[13][14]

The diverse biological activities of the pyrrolidine core highlight the potential for this compound to be utilized in the synthesis of novel compounds for these and other therapeutic areas. The specific substitution pattern of the dimethoxyphenyl ring can be further exploited to fine-tune the pharmacological properties of new drug candidates.

Conclusion

This compound is a strategically important molecular scaffold in contemporary drug discovery. Its synthesis, achievable through established chemical routes, provides access to a building block with significant potential. The demonstrated high-potency inhibition of acetylcholinesterase by its derivatives underscores its immediate relevance in the pursuit of novel treatments for Alzheimer's disease. Furthermore, the extensive and diverse biological activities associated with the broader class of pyrrolidine compounds suggest that the therapeutic applications of this particular scaffold are far from fully explored. For researchers and drug development professionals, this compound represents a valuable and versatile tool for the creation of next-generation therapeutics.

References

- 1. enamine.net [enamine.net]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]